![molecular formula C21H27NO2 B2927349 4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid CAS No. 477857-01-5](/img/structure/B2927349.png)

4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

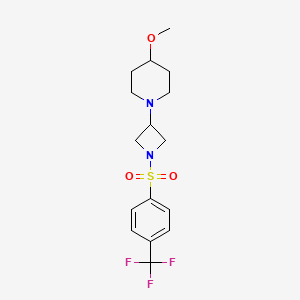

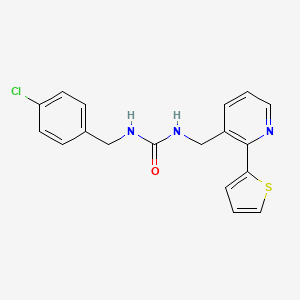

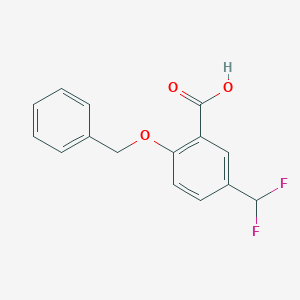

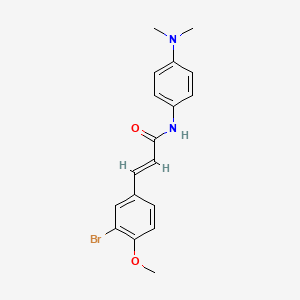

4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid is a chemical compound with the molecular formula C21H27NO2 . It has a molecular weight of 325.44 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzenecarboxylic acid group (a benzene ring with a carboxylic acid functional group) and a heptylbenzylamino group (a benzene ring with a heptyl group and an amino group) attached to it .Wissenschaftliche Forschungsanwendungen

Vibrational Spectroscopy and Structural Analysis

4-Aminobenzoic acid (4ABA), a structurally related compound to 4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid, demonstrates significant relevance in vibrational spectroscopy. The study by Khuu, Yang, and Johnson (2020) on 4ABA reveals intricate details about its O- and N-protomers, focusing on the structure of the O-protomer in various isomeric forms. This research provides insights into the potential structural and spectroscopic analysis applications of similar compounds, including this compound, especially in understanding their binding and interaction mechanisms at the molecular level (Khuu, T., Yang, N., & Johnson, M. A., 2020).

Enzyme Inactivation and Design of Inhibitors

Research into mechanism-based inactivators for enzymes, such as the study by Mobashery, Ghosh, Tamura, and Kaiser (1990), provides a foundational understanding of designing effective inhibitors. Their work on (R)-2-Benzyl-5-cyano-4-oxopentanoic acid as an inactivator for the zinc protease carboxypeptidase A highlights the potential of similar compounds in the realm of enzyme inhibition, offering a pathway for the development of new therapeutic agents or biochemical tools (Mobashery, S., Ghosh, S. S., Tamura, S., & Kaiser, E., 1990).

Glycosyltransferase Activity in Plant Metabolism

The study of glycosyltransferase activity towards benzoic acid derivatives in plants, such as the work by Lim et al. (2002), highlights the role of similar compounds in plant metabolism and bioengineering. Understanding how these compounds interact with glycosyltransferases can inform genetic engineering approaches aimed at modifying plant metabolism for improved agricultural productivity and the synthesis of valuable plant-derived compounds (Lim, E.-K., Doucet, C. J., Li, Y., Elias, L., Worrall, D., Spencer, S. P., Ross, J., & Bowles, D., 2002).

Drug Delivery and Prodrug Development

The development of prodrugs, as exemplified by Rais et al. (2017) in their study on hydroxamate-based inhibitors of glutamate carboxypeptidase II, showcases the potential application of compounds like this compound in improving the pharmacokinetics of therapeutic agents. By modifying compounds to improve their oral availability or target-specific delivery, researchers can enhance the efficacy and safety profiles of drugs (Rais, R., Vávra, J., Tichý, T., Dash, R. P., Gadiano, A. J., Tenora, L., Monincová, L., Bařinka, C., Alt, J., Zimmermann, S. C., Slusher, C., Wu, Y., Wozniak, K., Majer, P., Tsukamoto, T., & Slusher, B., 2017).

Eigenschaften

IUPAC Name |

4-[(4-heptylphenyl)methylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2/c1-2-3-4-5-6-7-17-8-10-18(11-9-17)16-22-20-14-12-19(13-15-20)21(23)24/h8-15,22H,2-7,16H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJUDEORALAIGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)CNC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one](/img/structure/B2927269.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2927275.png)

![N-butyl-1-[(2-piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2927278.png)

![5-Ethyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2927282.png)

![Ethyl 1-methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2927283.png)

![2-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-5-hydroxypyran-4-one](/img/structure/B2927284.png)

![N-[(2,6-Difluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B2927289.png)